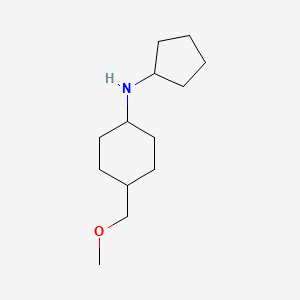

N-cyclopentyl-4-(methoxymethyl)cyclohexan-1-amine

Description

Structure

3D Structure

Properties

CAS No. |

920280-54-2 |

|---|---|

Molecular Formula |

C13H25NO |

Molecular Weight |

211.34 g/mol |

IUPAC Name |

N-cyclopentyl-4-(methoxymethyl)cyclohexan-1-amine |

InChI |

InChI=1S/C13H25NO/c1-15-10-11-6-8-13(9-7-11)14-12-4-2-3-5-12/h11-14H,2-10H2,1H3 |

InChI Key |

ZNCCQHLYUBDKHA-UHFFFAOYSA-N |

Canonical SMILES |

COCC1CCC(CC1)NC2CCCC2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of N-cyclopentyl-4-(methoxymethyl)cyclohexan-1-amine generally follows these steps:

- Alkylation of Cyclohexanamine Derivatives : Cyclohexanamine derivatives are reacted with methoxymethyl halides (e.g., methoxymethyl chloride or bromide) in the presence of a base. This step introduces the methoxymethyl group onto the cyclohexane ring.

- Cyclopentyl Substitution : The cyclopentyl group is typically introduced through nucleophilic substitution or reductive amination using cyclopentanone or similar precursors.

Detailed Reaction Conditions

The following table summarizes key reaction conditions for the synthesis:

Alternative Methods

Several alternative methods can be employed based on the availability of precursors and desired efficiency:

- Reductive Amination : Cyclopentanone reacts with 4-(methoxymethyl)cyclohexanamine under reductive conditions (e.g., sodium cyanoborohydride or hydrogen gas with a metal catalyst).

- Direct Substitution : Cyclopentanone can react directly with ammonia or primary amines in the presence of acid catalysts to form imines, which are subsequently reduced to amines using reducing agents like lithium aluminum hydride.

Challenges and Optimization

Some challenges in synthesizing this compound include:

- Stereochemical Control : The introduction of substituents may lead to stereoisomers, requiring careful control of reaction conditions to favor the desired configuration.

- Yield Improvement : Optimizing temperature, solvent, and catalyst selection can improve yields and reduce side reactions.

Example Synthesis Pathway

An example synthesis pathway is illustrated below:

Chemical Reactions Analysis

Carbamate Formation

The compound reacts with carbonyl derivatives to form carbamates through nucleophilic attack at the carbonyl carbon. This reaction typically requires base catalysts or activating agents:

Key findings:

-

Carbamate formation proceeds via a two-step mechanism: initial deprotonation of the amine followed by nucleophilic substitution at the carbonyl center .

-

Steric effects from the cyclopentyl and methoxymethyl groups moderately reduce reaction rates compared to less hindered amines .

Methoxymethyl (MOM) Group Deprotection

The methoxymethyl ether can be cleaved under acidic conditions to yield a hydroxylated derivative:

| Reaction Component | Details |

|---|---|

| Reactants | This compound |

| Reagents | Concentrated HCl in methanol (3–6 M) |

| Conditions | Room temperature, 2–6 hours |

| Product | N-Cyclopentyl-4-(hydroxymethyl)cyclohexan-1-amine |

Key findings:

-

Deprotection occurs via protonation of the ether oxygen, followed by nucleophilic attack by water or methanol .

-

The reaction preserves the amine functionality, enabling subsequent derivatization (e.g., alkylation or acylation) .

Alkylation Reactions

The secondary amine undergoes alkylation with alkyl halides via an Sₙ2 mechanism:

Key findings:

-

Overalkylation is minimized using bulky alkyl halides or stoichiometric control .

-

Quaternary ammonium salts exhibit enhanced solubility in polar solvents .

Reductive Amination

While not directly observed for this compound, structurally similar amines participate in reductive amination with aldehydes/ketones:

Key considerations:

Scientific Research Applications

Chemical Properties and Structure

N-cyclopentyl-4-(methoxymethyl)cyclohexan-1-amine has a molecular formula of and a molecular weight of approximately 181.32 g/mol. The compound features a cyclohexane ring with a methoxymethyl group and a cyclopentyl substituent, contributing to its unique steric and electronic properties, which are critical for its biological activity .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on organo-cis-platinum compounds derived from similar amine structures have demonstrated potent antiproliferative activities against various cancer cell lines . The structural characteristics of these compounds allow them to interact effectively with DNA, modifying its structure and inhibiting cancer cell proliferation.

G Protein-Coupled Receptor Modulation

G protein-coupled receptors (GPCRs) are pivotal in numerous physiological processes and are major drug targets. Compounds with similar structural motifs have been shown to modulate GPCR activity, influencing signaling pathways related to pain, inflammation, and other conditions . The conformational flexibility provided by the cycloalkane rings may enhance binding affinity and specificity towards these receptors.

Synthesis and Structural Studies

The synthesis of this compound involves several steps that can be optimized for yield and purity. Recent advancements in synthetic methodologies have highlighted the use of chiral catalysts to enhance enantioselectivity during the synthesis of amines . Such methods are crucial for developing compounds with desired biological activities while minimizing side effects.

Case Study 1: Antiproliferative Effects

A study investigated the antiproliferative effects of various derivatives based on the cyclohexane structure. The results indicated that modifications at the nitrogen atom significantly influenced the biological activity against leukemia and breast cancer cell lines, suggesting a strong correlation between structural features and therapeutic efficacy .

Case Study 2: GPCR Interaction Analysis

In another study, researchers explored how modifications to the cyclopentyl group affected binding affinity to specific GPCRs. The findings revealed that certain configurations significantly enhanced receptor activation, leading to improved therapeutic outcomes in models of chronic pain .

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-(methoxymethyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related cyclohexanamine derivatives. Below is a comparative analysis:

Table 1: Comparative Analysis of N-cyclopentyl-4-(methoxymethyl)cyclohexan-1-amine and Analogous Compounds

*logP and solubility values are estimated based on substituent polarity and molecular descriptors.

Key Structural and Functional Insights

Substituent Effects on Physicochemical Properties The methoxymethyl group in the target compound introduces polarity, reducing logP (~2.5) compared to the methyl analog (logP ~3.1) . This enhances aqueous solubility, critical for bioavailability. In contrast, 4-(aminomethyl)cyclohexan-1-amine (C7H16N2) exhibits even higher solubility due to its primary amine substituent but lacks the steric bulk of cyclopentyl or methoxymethyl groups .

Synthetic Methodologies

- The target compound may be synthesized via transaminase-catalyzed reactions , as evidenced by enzymatic routes for trans-4-substituted cyclohexanamines .

- Comparatively, N-cyclopentyl-4-methylcyclohexan-1-amine (C12H23N) likely employs similar catalytic or alkylation strategies, given its structural simplicity .

Biological Relevance

- While the target compound’s activity remains uncharacterized, analogs like FE@SNAP demonstrate that methoxymethyl groups on heterocycles (e.g., pyrimidines) can confer receptor antagonism (e.g., MCHR1) .

- The cyclopentyl substituent may influence binding affinity in enzyme or receptor interactions, as seen in piperazine-containing derivatives with modified pharmacokinetic profiles .

Biological Activity

N-cyclopentyl-4-(methoxymethyl)cyclohexan-1-amine is a compound characterized by its unique cyclohexane structure, featuring a cyclopentyl group and a methoxymethyl substituent. Its molecular formula and specific interactions with biological systems make it a subject of interest in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological properties, potential applications, and relevant case studies.

The compound has been identified with the Chemical Abstracts Service (CAS) registry number 920280-54-2. It exhibits properties typical of amines, such as basicity and the potential for hydrogen bonding, which influence its reactivity and interactions with biological systems.

This compound's biological activity is primarily attributed to its ability to interact with various biological targets. Interaction studies have focused on its binding affinity to receptors and enzymes involved in critical physiological processes. The compound's structural features may confer distinct pharmacological properties compared to other similar compounds.

Binding Affinity

Research has indicated that the compound may exhibit significant binding affinity to muscarinic receptors, particularly M1 and M4 subtypes, which are implicated in cognitive functions and other neurological activities . The modulation of these receptors suggests potential therapeutic applications in treating conditions such as Alzheimer's disease and other cognitive disorders.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial. The following table summarizes key structural features and potential pharmacological profiles:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-cyclopentyl-4-methylcyclohexan-1-amine | Cyclopentyl group; methyl substituent | Potentially different pharmacological profile |

| N-[4-(Methoxymethyl)cyclohexyl]cycloheptanamine | Cycloheptane instead of cyclohexane | May exhibit different stereochemical properties |

| N-cyclohexyl-4-(methoxymethyl)cyclopentanamine | Cyclopentane structure | Variance in ring size may affect biological activity |

This table illustrates how variations in structure can lead to differences in biological activity, emphasizing the uniqueness of this compound.

Study 1: Neuropharmacological Effects

In a study investigating the neuropharmacological effects of similar compounds, it was found that derivatives with cyclopentyl groups exhibited enhanced cognitive effects in animal models. These findings suggest that this compound could potentially enhance memory and learning through muscarinic receptor modulation .

Study 2: Anticancer Activity

Another investigation explored the anticancer properties of related cyclohexane derivatives. The results indicated that certain structural modifications led to increased apoptosis in cancer cell lines. While specific data on this compound is limited, its structural similarities suggest potential for similar activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-cyclopentyl-4-(methoxymethyl)cyclohexan-1-amine, and how are intermediates characterized?

- Methodology : Synthesis typically involves multi-step reactions starting with cyclohexane derivatives. For example, analogous compounds are synthesized via reductive amination or nucleophilic substitution. Key intermediates (e.g., substituted cyclohexan-amines) are purified using column chromatography and characterized via mass spectrometry (MS) and ¹H NMR to confirm molecular weight and structural integrity .

- Data Validation : MS (ESI+) provides m/z values (e.g., m/z 198 [M + H]⁺ for intermediates), while ¹H NMR resolves substituent positions via chemical shifts (e.g., methoxymethyl protons at δ 3.2–3.4 ppm) .

Q. How can researchers verify the stereochemical configuration of N-cyclopentyl-4-(methoxymethyl)cyclohexan-1-amine?

- Methodology : Use chiral chromatography or X-ray crystallography to confirm enantiomeric purity. For example, diastereomeric intermediates (e.g., (1R,4R)- vs. (1S,4S)-isomers) are resolved by comparing retention times or crystallographic data .

- Advanced Tip : Couple NOESY NMR with computational modeling to predict spatial arrangements of cyclopentyl and methoxymethyl groups .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., MS vs. NMR) during structural elucidation be resolved?

- Methodology : Cross-validate using high-resolution MS (HRMS) for exact mass and 2D NMR (COSY, HSQC) for bond connectivity. For instance, discrepancies in methoxymethyl group assignments can arise from solvent effects; deuterated solvents (e.g., CDCl₃) reduce signal splitting artifacts .

- Case Study : A compound with MS m/z 452 [M + H]⁺ but ambiguous ¹H NMR signals was resolved via HSQC, confirming coupling between methoxymethyl protons and adjacent carbons .

Q. What strategies optimize the reaction yield of N-cyclopentyl-4-(methoxymethyl)cyclohexan-1-amine in stereoselective syntheses?

- Methodology :

- Catalytic Systems : Use chiral catalysts (e.g., BINAP-Ru complexes) for enantioselective amination .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .

- Temperature Control : Low temperatures (−20°C to 0°C) minimize racemization during cyclopentyl group attachment .

Q. How can researchers assess the biological activity of N-cyclopentyl-4-(methoxymethyl)cyclohexan-1-amine derivatives?

- Methodology :

- In Vitro Assays : Screen for kinase inhibition (e.g., MDM2 or VEGF receptors) using fluorescence polarization or ELISA .

- Structure-Activity Relationship (SAR) : Modify the methoxymethyl or cyclopentyl groups and compare IC₅₀ values .

- Toxicity Profiling : Use cell viability assays (e.g., MTT) and metabolic stability tests (e.g., liver microsomes) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies between computational predictions and experimental NMR data?

- Methodology :

Re-optimize computational models (e.g., DFT) with solvent correction factors.

Validate predicted shifts using deprotonation experiments (e.g., D₂O exchange for NH groups) .

Compare with crystallographic data (e.g., CCDC entries) to resolve conformational ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.